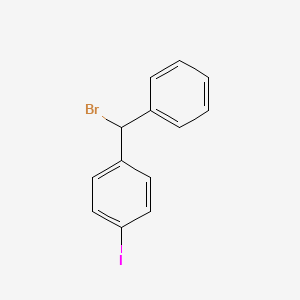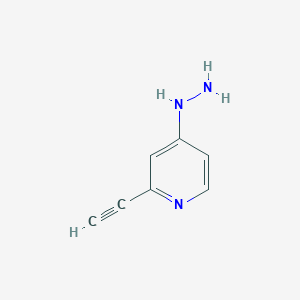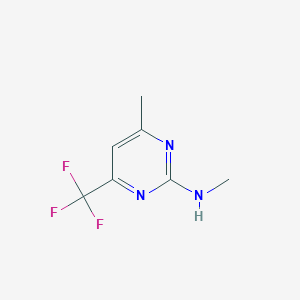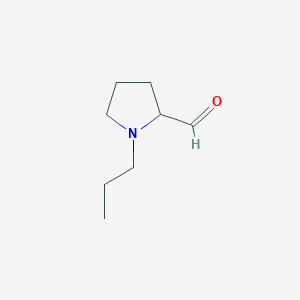
1-Propylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylpyrrolidine-2-carbaldehyde is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring with a propyl group attached to the nitrogen atom and an aldehyde group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propyl bromide to form 1-propylpyrrolidine, followed by oxidation of the resulting compound to introduce the aldehyde group at the second carbon position. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-Propylpyrrolidine-2-carboxylic acid.
Reduction: 1-Propylpyrrolidine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 1-propylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
1-Propylpyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyrrole-2-carboxaldehyde: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.
1-Methylpyrrolidine-2-carbaldehyde: Similar structure with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-Ethylpyrrolidine-2-carbaldehyde: Similar structure with an ethyl group, resulting in intermediate properties between the methyl and propyl derivatives.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-propylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h7-8H,2-6H2,1H3 |
Clave InChI |
CTXUTPBKZYVRML-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


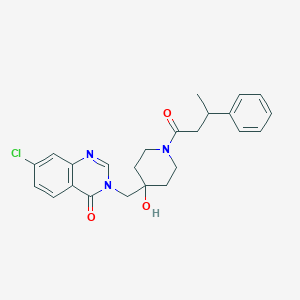
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
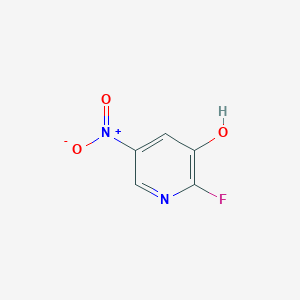
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
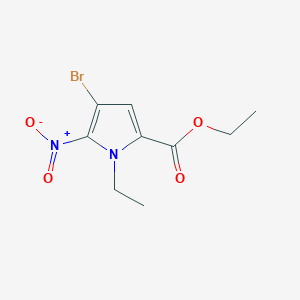
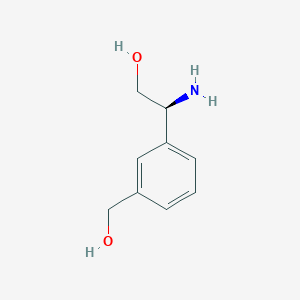
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)
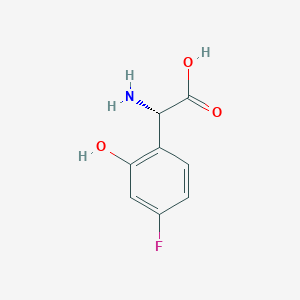
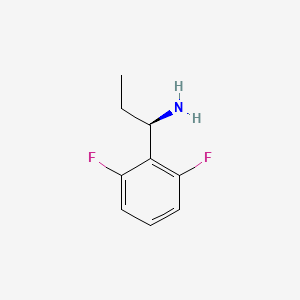
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
